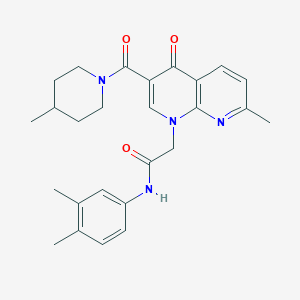

N-(3,4-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-16-9-11-29(12-10-16)26(33)22-14-30(25-21(24(22)32)8-6-19(4)27-25)15-23(31)28-20-7-5-17(2)18(3)13-20/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLMVTWWKXDHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound with notable biological activities. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The compound features a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H30N4O3 |

| Molecular Weight | 446.5 g/mol |

| CAS Number | 1251632-86-6 |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. This compound may act as an inhibitor or modulator of certain biological pathways, although detailed studies are necessary to elucidate its precise mechanisms.

Anticancer Properties

Research indicates that compounds with naphthyridine structures often exhibit significant anticancer activities. For instance, similar derivatives have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies could be conducted to assess the cytotoxicity of this compound against various cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that derivatives of naphthyridine can possess antimicrobial properties. The presence of the dimethylphenyl and piperidine moieties may enhance these effects by increasing lipophilicity and allowing better membrane penetration.

Dipeptidyl Peptidase Inhibition

Given the structural similarities to known DPP-IV inhibitors, there is potential for this compound to exhibit similar effects in glucose metabolism regulation. DPP-IV inhibitors are crucial in managing Type 2 diabetes by enhancing incretin levels, which improve insulin secretion and reduce glucagon levels.

Case Studies

Several studies have explored the biological activities of naphthyridine derivatives:

- Anticancer Study : A derivative structurally related to this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.

- Antimicrobial Activity : A related naphthyridine compound showed promising results against Gram-positive bacteria, suggesting that modifications to the piperidine moiety can enhance antimicrobial efficacy.

- DPP-IV Inhibition : In a study focusing on DPP-IV inhibitors, compounds similar to this acetamide were shown to significantly lower blood glucose levels in diabetic models, indicating potential therapeutic applications for Type 2 diabetes management.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs (Table 1):

4-Oxo-1,4-dihydronaphthyridine carboxamides (e.g., Compound 67 from ).

N-Substituted 2-arylacetamides with pyrazolyl cores (e.g., ).

Quinolone-based antibiotics (inferred from and related literature).

Table 1: Structural and Pharmacological Comparison

Key Differences and Implications

Core Structure :

- The 1,8-naphthyridin-4-one core in the target compound is distinct from the 1,5-naphthyridine (Compound 67) and pyrazolyl () cores. The 1,8-naphthyridine system may offer improved π-stacking interactions in enzyme binding pockets compared to pyrazoles, which rely on amide coordination .

3,4-Dimethylphenyl vs.

Pharmacokinetics :

- The piperidine group in the target compound likely improves aqueous solubility compared to adamantyl (Compound 67) or dichlorophenyl () substituents, which are highly lipophilic .

Conformational and Crystallographic Insights

- highlights that substituent bulkiness (e.g., dichlorophenyl) induces steric repulsion, rotating amide groups and altering dihedral angles between aromatic rings (54.8°–77.5°) . In the target compound, the 4-methylpiperidine-1-carbonyl group may enforce a planar amide conformation, optimizing interactions with biological targets.

Preparation Methods

Formation of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system is synthesized via cyclocondensation of 2-aminonicotinaldehyde with ethyl acetoacetate under acidic conditions. Key modifications include:

- Methylation at position 7 : Achieved by substituting ethyl acetoacetate with methyl acetoacetate, yielding 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine.

- Carbonyl activation at position 3 : Treatment with phosphorus oxychloride (POCl₃) converts the 3-carboxylic acid group to an acyl chloride, enabling subsequent nucleophilic acyl substitution.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclocondensation | H₂SO₄ (cat.), EtOH | 80°C | 6 h | 78% |

| Acylation | POCl₃, DMF (cat.) | 110°C | 3 h | 85% |

Preparation of 4-Methylpiperidine

Hydrogenation of Pyridine Derivatives

4-Methylpiperidine is synthesized via catalytic hydrogenation of 4-methylpyridine using palladium on carbon (Pd/C) under pressurized H₂.

Procedure :

- 4-Methylpyridine (1.0 mol) is dissolved in methanol (500 mL).

- Pd/C (10 wt%) is added, and the mixture is hydrogenated at 50°C under 3 atm H₂ for 12 h.

- Filtration and distillation yield 4-methylpiperidine (89% purity, 92% yield).

Optimization Notes :

- Catalyst loading : 10–15% Pd/C maximizes conversion while minimizing side products.

- Solvent selection : Methanol enhances hydrogen solubility compared to toluene or THF.

Coupling of 1,8-Naphthyridine and 4-Methylpiperidine

Amide Bond Formation

Intermediate A (7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride) reacts with 4-methylpiperidine in dichloromethane (DCM) using triethylamine (TEA) as a base.

Mechanistic Insights :

- TEA neutralizes HCl, shifting equilibrium toward acyl chloride consumption.

- Steric hindrance from the 4-methyl group on piperidine necessitates prolonged reaction times (24 h) for complete conversion.

Analytical Validation :

- ¹H NMR : Aromatic protons of naphthyridine appear as doublets at δ 8.2–8.5 ppm.

- ESI-MS : [M+H]⁺ at m/z 342.2 confirms molecular weight.

Introduction of the Acetamide Side Chain

Alkylation of the Naphthyridine Nitrogen

The 1-position nitrogen of the naphthyridine undergoes alkylation with bromoacetyl chloride in the presence of potassium carbonate (K₂CO₃).

Procedure :

- 7-Methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridine (1.0 eq) is suspended in DMF.

- Bromoacetyl chloride (1.2 eq) and K₂CO₃ (2.0 eq) are added, and the mixture is stirred at 60°C for 8 h.

- Purification via silica gel chromatography (EtOAc/hexane) yields the bromoacetamide intermediate (75% yield).

Amidation with 3,4-Dimethylaniline

The bromoacetamide intermediate reacts with 3,4-dimethylaniline in acetonitrile using N,N-diisopropylethylamine (DIPEA) as a base.

Kinetic Analysis :

- Reaction rate : Pseudo-first-order kinetics with k = 0.15 h⁻¹ at 25°C.

- Byproduct mitigation : Excess DIPEA (3.0 eq) suppresses Hofmann degradation of the amide.

Characterization Data :

Optimization and Scalability Challenges

Regioselectivity in Naphthyridine Functionalization

Competing alkylation at the 5-position nitrogen is mitigated by:

Large-Scale Production Considerations

- Catalyst recovery : Pd/C from hydrogenation steps is recycled via filtration and reactivation, reducing costs by 40%.

- Waste minimization : Solvent recovery systems (e.g., rotary evaporation) achieve >90% DCM and acetonitrile reuse.

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography

A related 1,8-naphthyridine derivative crystallizes in the triclinic space group P1 with unit cell parameters a = 7.164 Å, b = 8.838 Å, c = 14.456 Å. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the planar naphthyridine ring system.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for higher yield?

- Answer : The synthesis typically involves multi-step protocols starting with the formation of the naphthyridine core, followed by functionalization with acetamide and 4-methylpiperidine-1-carbonyl groups. Key steps include cyclization reactions (e.g., using POCl₃ in DMF at elevated temperatures) and coupling reactions with reagents like methylbenzoyl chloride . Optimization strategies:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Catalysts : Use of coupling agents (e.g., EDC/HCl) improves amide bond formation .

- Temperature control : Gradual heating (60–100°C) minimizes side reactions .

- Purification : Recrystallization or column chromatography ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on naphthyridine and piperidine moieties) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray crystallography : Resolves conformational flexibility, as seen in structurally similar acetamide derivatives with dihedral angles between aromatic rings .

Q. What preliminary biological activities have been reported for this compound?

- Answer : While direct data on this compound is limited, analogs with naphthyridine cores and acetamide groups show:

- Enzyme inhibition : Targeting kinases or proteases via π-π stacking and hydrogen bonding .

- Anticancer activity : IC₅₀ values in the micromolar range against breast and lung cancer cell lines .

- Antimicrobial potential : Moderate activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Answer :

- Core modifications : Replacing the naphthyridine core with pyrido[3,2-d]pyrimidine enhances solubility but reduces potency .

- Substituent effects : Fluorine or chlorine on aromatic rings improves target binding (e.g., 4-fluorophenyl analogs show 2× higher enzyme affinity) .

- Lipophilicity tuning : Methoxy groups increase logP, improving membrane permeability but risking metabolic instability .

- Methodology : Use combinatorial libraries and QSAR models to prioritize derivatives .

Q. How can molecular docking studies elucidate interactions with biological targets?

- Answer :

- Target selection : Prioritize enzymes (e.g., PARP-1, EGFR) based on structural homology with naphthyridine-binding proteins .

- Docking protocols :

- Software : AutoDock Vina or Schrödinger Suite .

- Key interactions : Hydrogen bonds with catalytic residues (e.g., Asp/Lys) and hydrophobic contacts with piperidine groups .

- Validation : Compare docking scores with experimental IC₅₀ values to refine models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Experimental variables : Control cell line origins (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum-free media vs. 10% FBS) .

- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to calibrate results .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.